molecular formula C12H16ClN3O2 B1678467 Pardoprunox hydrochloride CAS No. 269718-83-4

Pardoprunox hydrochloride

Cat. No. B1678467
M. Wt: 269.73 g/mol
InChI Key: NQRIKTDKFHAOKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pardoprunox hydrochloride (also known as SLV-308) is an antiparkinsonian drug that was developed by Solvay for the treatment of Parkinson’s disease . It reached phase III clinical trials before being discontinued . It was also being investigated for the treatment of depression and anxiety . Pardoprunox acts as a D2 (pK i = 8.1) and D3 receptor (pK i = 8.6) partial agonist (IA = 50% and 67%, respectively) and 5-HT1A receptor (pK i = 8.5) full agonist (IA = 100%) .


Molecular Structure Analysis

The molecular formula of Pardoprunox hydrochloride is C12H16ClN3O2 . The molecular weight is 269.73 g/mol . The InChI is 1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H .

Scientific Research Applications

Application Summary

Pardoprunox hydrochloride is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties . It has been used in trials studying the treatment of both early and advanced stage Parkinson’s disease .

Method of Application

Pardoprunox hydrochloride binds to dopamine D2, D3, and D4 receptors and 5-HT1A receptors. It is a partial agonist at dopamine D2 and D3 receptors and a full agonist at serotonin 5-HT1A receptors . The specific dosage and administration details would depend on the specifics of the clinical trial or treatment plan.

Results or Outcomes

In radioligand binding assays, Pardoprunox has shown to be a partial agonist of dopamine D2 and D3 receptors and a full agonist of the serotonin (5-HT) receptor subtype 5-HT1A . It has been shown to increase contralateral turning behavior in a 6-OHDA rat model of Parkinson’s disease . In a marmoset model of Parkinson’s disease induced by MPTP, Pardoprunox increased locomotor activity in a dose-dependent manner .

Psychiatry - Depression and Anxiety Treatment

Application Summary

Pardoprunox hydrochloride was being investigated as a potential treatment for depression and anxiety . Its mechanism of action, which involves partial agonism at dopamine D2 and D3 receptors and full agonism at serotonin 5-HT1A receptors , suggested it could have potential benefits in treating these conditions.

Method of Application

As with its use in Parkinson’s disease, Pardoprunox hydrochloride would likely be administered orally, with the dosage and administration details depending on the specifics of the clinical trial or treatment plan .

Results or Outcomes

Unfortunately, it appears that the investigations into the use of Pardoprunox hydrochloride for the treatment of depression and anxiety have been abandoned . The specific reasons for this are not clear, but it could be due to a variety of factors, such as lack of efficacy, undesirable side effects, or difficulties in clinical trials.

Safety And Hazards

Pardoprunox hydrochloride is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2.ClH/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9;/h2-4H,5-8H2,1H3,(H,13,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRIKTDKFHAOKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80949746
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pardoprunox hydrochloride

CAS RN

269718-83-4
Record name Pardoprunox hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-Methylpiperazin-1-yl)-1,3-benzoxazol-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80949746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(4-methyl)-1-piperazinyl]-2(3H)-benzoxazolone monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARDOPRUNOX HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U40903X6V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pardoprunox hydrochloride
Reactant of Route 2
Reactant of Route 2
Pardoprunox hydrochloride
Reactant of Route 3
Reactant of Route 3
Pardoprunox hydrochloride
Reactant of Route 4
Reactant of Route 4
Pardoprunox hydrochloride
Reactant of Route 5
Reactant of Route 5
Pardoprunox hydrochloride
Reactant of Route 6
Reactant of Route 6
Pardoprunox hydrochloride

Citations

For This Compound
3
Citations
K Tayarani-Binazir, MJ Jackson, S Rose… - Experimental …, 2010 - Elsevier
Dopamine agonist treatment in early Parkinson's disease (PD) induces less dyskinesia than l-dopa. However, once dyskinesia has developed, dopamine agonists administered with l-…
Number of citations: 29 www.sciencedirect.com
P Cole - Drugs of the Future, 2011 - access.portico.org
… The dopaminergic agent pardoprunox hydrochloride demonstrated efficacy in the MPTP marmoset model, with a duration of action longer than levodopa, and entered phase III develop…
Number of citations: 2 access.portico.org
P Cole - Drugs of the Future, 2009 - access.portico.org
… Trials of the partial dopamine agonist pardoprunox hydrochloride have been conducted, and a new trial of adjunct therapy with pramipexole is set to commence this month. A phase III …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.